A Technical Guide to 4,5-Dichloro-2-fluoropyridine (CAS 1214359-76-8): Properties, Reactivity, and Applications in Synthetic Chemistry
A Technical Guide to 4,5-Dichloro-2-fluoropyridine (CAS 1214359-76-8): Properties, Reactivity, and Applications in Synthetic Chemistry
Abstract
4,5-Dichloro-2-fluoropyridine is a halogenated heterocyclic compound that has emerged as a highly versatile and valuable building block in modern synthetic chemistry. Its strategic arrangement of three halogen atoms—a highly activated fluorine at the C2 position and two chlorine atoms at the C4 and C5 positions—provides a platform for selective, sequential functionalization. This guide offers an in-depth analysis of its core chemical properties, explores its distinct reactivity profile governed by the principles of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, and discusses its applications as a key intermediate in the synthesis of complex molecules, particularly within the domain of drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique synthetic potential of this scaffold.
Introduction: The Strategic Role of Halogenated Pyridines in Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] The deliberate incorporation of halogen atoms, such as chlorine and fluorine, is a cornerstone strategy for modulating the physicochemical and pharmacological properties of lead compounds.[2] Fluorine, with its high electronegativity and small steric footprint, can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4][5] Chlorine atoms also contribute to modulating lipophilicity and can serve as synthetic handles for introducing further complexity via cross-coupling reactions.[2]
Compounds like 4,5-Dichloro-2-fluoropyridine are designed intermediates that capitalize on these principles. The presence of differentially reactive halogens allows for a controlled and predictable synthetic strategy, enabling the construction of diverse molecular libraries from a single, common starting material.[6] This guide will elucidate the chemical principles that make this specific molecule a powerful tool for innovation.
Core Physicochemical and Spectroscopic Properties
The utility of any chemical building block begins with a thorough understanding of its fundamental properties. These data inform handling, storage, reaction setup, and analytical characterization.
Physicochemical Data Summary
All quantitative data for 4,5-Dichloro-2-fluoropyridine are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1214359-76-8 | [7][8] |
| Molecular Formula | C₅H₂Cl₂FN | [8] |
| Molecular Weight | 165.98 g/mol | [7][8] |
| SMILES | FC1=NC=C(Cl)C(Cl)=C1 | [8] |
| LogP | 2.50 | [7] |
| Purity (Typical) | ≥95% | [7] |
| Physical Form | Solid, semi-solid, or liquid | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [8] |
The requirement for refrigerated storage under an inert atmosphere suggests that the compound may be sensitive to moisture or prolonged exposure to ambient conditions, a critical consideration for maintaining its integrity and reactivity.
Expected Spectroscopic Signatures
While specific spectra for this exact CAS number require direct acquisition, the structure allows for clear predictions based on established principles of NMR and mass spectrometry for fluorinated pyridines.[9]
-
¹H NMR: Two signals are expected in the aromatic region, corresponding to the protons at the C3 and C6 positions. Each signal will appear as a doublet of doublets (or more complex multiplet) due to coupling with the adjacent proton and the fluorine atom at C2.
-
¹³C NMR: Five distinct signals for the pyridine ring carbons are expected. The carbon attached to fluorine (C2) will exhibit a large one-bond coupling constant (¹JCF), while other carbons will show smaller two- or three-bond couplings (²JCF, ³JCF), which are invaluable for definitive structural assignment.[9]
-
¹⁹F NMR: A single resonance is expected. Its chemical shift provides information about the electronic environment of the fluorine atom.[10]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.
Experimental Protocol: NMR Sample Preparation and Analysis
A robust and reproducible protocol is essential for accurate characterization.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 4,5-Dichloro-2-fluoropyridine and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, referencing the chemical shift to 0.00 ppm.
-
Acquisition Parameters:
-
Spectrometer: Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay (d1) of 1-2 seconds is typically adequate.[11]
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire with proton decoupling. No external standard is typically needed, but referencing can be done relative to a known standard like CFCl₃ if required.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants for all relevant nuclei.
The Chemistry of 4,5-Dichloro-2-fluoropyridine: A Tale of Selective Reactivity
The synthetic power of 4,5-Dichloro-2-fluoropyridine lies in the differential reactivity of its three halogen substituents. This allows for a hierarchical approach to functionalization, where reactions can be directed to a specific site while leaving the others intact for subsequent transformations.
The Principle of Reactivity Hierarchy
The reactivity of halogens on a pyridine ring towards nucleophilic aromatic substitution (SNAr) is heavily influenced by their position relative to the ring nitrogen and their intrinsic lability. For halo-pyridines, the order of reactivity is generally F > Cl > Br > I. Furthermore, positions activated by the electron-withdrawing nitrogen atom (C2, C4, C6) are more susceptible to nucleophilic attack.
In this molecule:
-
C2-Fluorine: This is the most reactive site. The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, and the C2 position is highly activated by the adjacent nitrogen. The reaction of a 2-fluoropyridine with a nucleophile can be over 300 times faster than its 2-chloro analogue.[12][13]
-
C4-Chlorine & C5-Chlorine: These positions are less activated for SNAr compared to the C2-fluorine. While the C4 position is electronically activated, the chlorine is a poorer leaving group than fluorine. The C5 position is meta to the nitrogen and thus the least activated towards SNAr. These chloro-substituents are, however, excellent handles for transition-metal-catalyzed cross-coupling reactions.
Caption: Reactivity hierarchy of the halogenated positions.
Key Transformation: Nucleophilic Aromatic Substitution (SNAr) at C2
The most predictable and high-yielding transformation is the selective displacement of the C2-fluorine atom by a wide range of nucleophiles.
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atom. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring.
Scope:
-
O-Nucleophiles: Alcohols and phenols react in the presence of a base (e.g., NaH, KOtBu) to form 2-alkoxy- or 2-aryloxypyridines.
-
N-Nucleophiles: Primary and secondary amines readily displace the fluoride to yield 2-aminopyridine derivatives.
-
S-Nucleophiles: Thiols react under basic conditions to form 2-thioether pyridines.
Experimental Protocol: Representative SNAr with an Amine Nucleophile
This protocol describes a self-validating system for the synthesis of a generic 2-amino-4,5-dichloropyridine derivative.
-
Reagent Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 4,5-Dichloro-2-fluoropyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq) to act as a scavenger for the HF generated in situ.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 2-amino-4,5-dichloropyridine product.
-
Validation: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry, as described in Section 2.2.
Synthetic Utility at the Chloro-Positions
Once the C2 position has been functionalized, the chlorine atoms at C4 and C5 become targets for further diversification, most commonly through palladium-catalyzed cross-coupling reactions. This sequential approach is a powerful strategy for building molecular complexity.
Caption: A potential workflow for sequential functionalization.
Applications in Drug Discovery
The true value of 4,5-Dichloro-2-fluoropyridine is realized in its application as a scaffold for generating libraries of novel compounds for biological screening. The halogenated pyridine core is found in molecules targeting a wide range of biological processes.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted aminopyridine or aminopyrimidine hinge-binding motif. This building block is an ideal starting point for synthesizing analogs of EGFR or c-Met kinase inhibitors.[14]
-
Antithrombotic Agents: Fluoropyridine-based structures have been successfully developed as inhibitors of the Factor VIIa/TF complex, a key player in blood coagulation.[15]
-
Agrochemicals: Halogenated pyridines are also prevalent in modern herbicides and pesticides, making this intermediate relevant to the agrochemical industry.[16]
Caption: Library generation from the core scaffold. (Note: The image in the DOT script is a placeholder and would be replaced with the chemical structure in a real application.)
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 1214359-76-8 should always be consulted, data from closely related analogs like 3,5-Dichloro-2-fluoropyridine (CAS 823-56-3) provide a strong basis for handling procedures.[17][18]
-
Hazards: Expected to be harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended (2-8°C).[8] Store locked up.[19]
Conclusion
4,5-Dichloro-2-fluoropyridine is more than just a chemical reagent; it is a strategic tool for synthetic innovation. Its well-defined reactivity hierarchy enables chemists to execute complex, multi-step syntheses with a high degree of control and predictability. The ability to selectively functionalize the C2 position via robust SNAr chemistry, followed by diversification at the C4 and C5 positions through modern cross-coupling methods, makes it an exceptionally powerful building block for constructing novel molecular architectures. For researchers in drug discovery and materials science, mastering the chemistry of this scaffold opens a direct and efficient route to a vast and unexplored chemical space.
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